

Mycophenolate Mofetil-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: *Mycophenolate Mofetil-d4*

Cat. No.: *B1140131*

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An In-depth Technical Guide to Mycophenolate Mofetil-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Mycophenolate Mofetil-d4**, a deuterated analog of the immunosuppressant drug Mycophenolate Mofetil. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, its role in bioanalytical methods, and the mechanism of action of its non-deuterated counterpart.

Core Compound Data

Mycophenolate Mofetil-d4 serves as a critical internal standard for the quantification of Mycophenolate Mofetil and its active metabolite, mycophenolic acid (MPA), in biological matrices. Its deuteration provides a distinct mass difference, facilitating precise and accurate measurements in mass spectrometry-based assays.

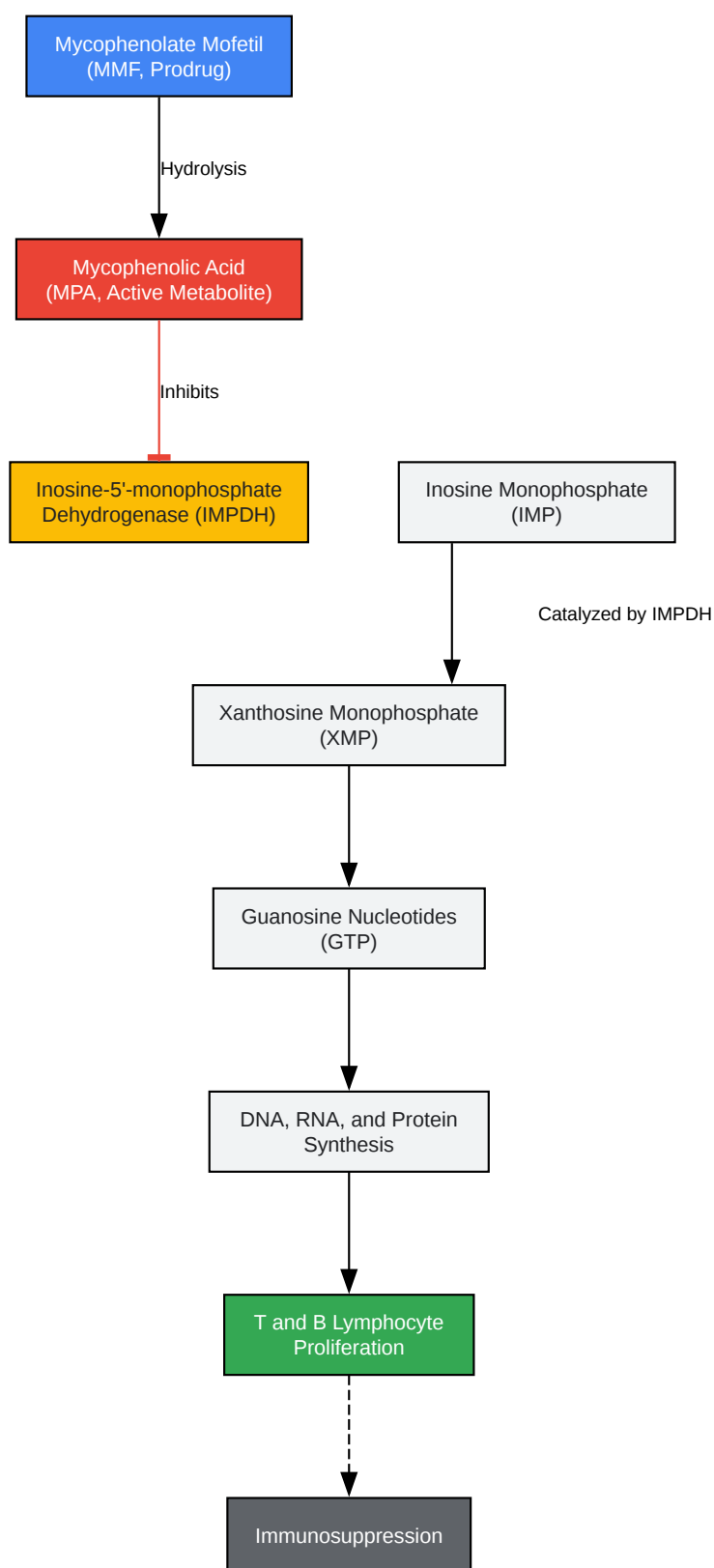
Property	Value
CAS Number	1132748-21-0[1][2]
Molecular Formula	C ₂₃ H ₂₇ D ₄ NO ₇ [1][2]
Molecular Weight	437.5 g/mol [1][3]
Synonyms	MMF-d4, 2-(4-Morpholinyl)ethyl-1,1,2,2-d4 (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate[1][2]

Mechanism of Action of Mycophenolate Mofetil

Mycophenolate Mofetil (MMF) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, uncompetitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4][5] This enzyme is crucial in the de novo pathway of guanosine nucleotide synthesis.

T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways.[2] By inhibiting IMPDH, MPA depletes the pool of guanosine nucleotides, which in turn suppresses the synthesis of DNA, RNA, and proteins required for lymphocyte proliferation.[1][2] This leads to a cytostatic effect on these immune cells, thereby suppressing cell-mediated immune responses and antibody formation.[5]

Additional mechanisms contributing to the immunosuppressive effects of MPA include the induction of apoptosis in activated T-lymphocytes and the inhibition of the glycosylation and expression of adhesion molecules, which reduces the recruitment of lymphocytes and monocytes to sites of inflammation.[4][5]



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Diagram 1: Mechanism of Action of Mycophenolate Mofetil.

Experimental Protocols

Mycophenolate Mofetil-d4 is predominantly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of MMF and MPA in plasma or serum.

Protocol: Quantification of Mycophenolate Mofetil and Mycophenolic Acid in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of mycophenolate mofetil and mycophenolic acid.

1. Sample Preparation (Solid Phase Extraction)

- To 50 µL of human plasma, add the internal standard solution (**Mycophenolate Mofetil-d4** and Mycophenolic Acid-d3).
- Perform a solid phase extraction (SPE) to remove plasma proteins and other interfering substances.
- Elute the analytes from the SPE cartridge.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

- LC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column is commonly used.
- Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and 0.1% formic acid in water (e.g., 80:20, v/v).[\[6\]](#)[\[7\]](#)
- Flow Rate: A typical flow rate is around 1.0 mL/min.[\[6\]](#)[\[7\]](#)
- Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be specific for MMF, MPA, and their deuterated internal standards.

4. Calibration and Quantification

- Prepare calibration standards and quality control samples by spiking known concentrations of MMF and MPA into blank plasma.
- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
- The concentration of the analytes in the test samples is determined from the calibration curve.



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Diagram 2: Experimental Workflow for Bioanalysis.

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